S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate
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Overview
Description
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
Substitution Reactions: Introduction of the phenylbutoxy group through nucleophilic substitution reactions.
Thioester Formation: The final step involves the formation of the carbothioate group through esterification reactions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to thiols or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Phenylbutoxybenzene: Shares the phenylbutoxy group but lacks the benzothiazole ring.
Uniqueness
S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is unique due to its combination of the benzothiazole ring and the phenylbutoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
917898-04-5 |
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Molecular Formula |
C24H21NO2S2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 4-(4-phenylbutoxy)benzenecarbothioate |
InChI |
InChI=1S/C24H21NO2S2/c26-23(29-24-25-21-11-4-5-12-22(21)28-24)19-13-15-20(16-14-19)27-17-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-16H,6-7,10,17H2 |
InChI Key |
LZNSBMDAQVOHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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